6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Description
6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a complex organic compound that belongs to the class of diazaquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both dimethoxyphenyl and trifluoromethylphenyl groups in its structure suggests significant pharmacological potential, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
4-amino-6-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O4/c1-32-13-7-6-10(8-14(13)33-2)18-26-15-16(19(30)28-18)27-20(31)29(17(15)25)12-5-3-4-11(9-12)21(22,23)24/h3-9H,25H2,1-2H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXSZSZUFFBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC(=C4)C(F)(F)F)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Quinazoline Skeleton Assembly
Anthranilic Acid-Isocyanate Cyclization
The quinazoline-2,4-dione scaffold serves as a foundational intermediate. As detailed in the patent by, substituted anthranilic acids react with aryl isocyanates in aprotic solvents (e.g., ethyl acetate) to form ureido intermediates, which undergo acid-mediated cyclization. For the target compound:
- Anthranilic acid derivative : 2-Amino-5-(3,4-dimethoxyphenyl)benzoic acid introduces the 6-(3,4-dimethoxyphenyl) group.
- Isocyanate : 3-(Trifluoromethyl)phenyl isocyanate provides the 3-substituent.
Reaction of these components in ethyl acetate at 50–65°C for 2 hours, followed by treatment with concentrated sulfuric acid at reflux (4.5 hours), yields the quinazoline-2,4-dione intermediate (89.8% yield, purity >98%).
Table 1: Cyclization Optimization
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethyl acetate | 89.8 | |
| Acid Catalyst | H₂SO₄ (conc.) | 89.8 | |
| Temperature | Reflux (70–80°C) | 89.8 |
Imino Group Installation
Ammonolysis of Quinazoline-2,4-Dione
The 4-keto group of the dione is converted to an imino group via ammonolysis. As demonstrated in, treatment with ammonium acetate in ethanol under reflux (6–8 hours) facilitates this transformation. Key considerations include:
- Stoichiometry : 2.5 equivalents of ammonium acetate relative to the dione.
- Solvent : Ethanol enables optimal solubility and reaction kinetics.
This step achieves ~85% conversion, with purity >95% confirmed by HPLC.
Table 2: Imination Efficiency
| Ammoniating Agent | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Ammonium acetate | Ethanol | 6 | 85 | |
| Urea | DMF | 12 | 72 |
Regiochemical and Stereochemical Considerations
Substituent Orientation Effects
The 3-(trifluoromethyl)phenyl group’s electron-withdrawing nature necessitates careful temperature control during cyclization to prevent premature decomposition. As reported in, maintaining the reaction at 65–70°C ensures regioselective incorporation without side products.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced diazaquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various human tumor cell lines using standardized protocols from the National Cancer Institute (NCI). The results showed promising antitumor activity with a mean growth inhibition value of approximately 15.72 μM, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Activity
The compound has also demonstrated antimicrobial efficacy against a range of pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione have been reported to exhibit significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Materials Science Applications
Beyond its biological applications, this compound's unique structural features make it a candidate for use in materials science.
Photonic Materials
The incorporation of trifluoromethyl groups in organic compounds often enhances their photonic properties. Research indicates that derivatives of this compound could be explored for applications in photonic devices due to their potential light-emitting properties and stability under UV exposure .
Organic Electronics
The electronic properties of this compound suggest it could be useful in organic electronic applications. Its ability to act as a semiconductor could facilitate developments in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Studies
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in regulating immune responses and cell survival.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione: Lacks the trifluoromethyl group, resulting in different pharmacological properties.
6-(3,4-Dimethoxyphenyl)-4-imino-3-(4-methylphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity.
Uniqueness
The presence of the trifluoromethyl group in 6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione enhances its lipophilicity and metabolic stability, making it more effective in crossing biological membranes and exhibiting prolonged activity in biological systems.
Biological Activity
6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS Number: 379708-00-6) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H16F3N5O4
- Molecular Weight : 459.39 g/mol
- Structure : The compound contains a quinazoline core with substituents that may influence its biological activity.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often interact with various biological targets including enzymes and receptors involved in cell signaling pathways.
Antimicrobial Activity
Some studies suggest that related compounds possess antimicrobial properties. For instance, quinazoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Testing of 6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione against microbial strains could provide insights into its efficacy.
Neuroprotective Effects
Preliminary data from related compounds indicate neuroprotective effects. These compounds may act by modulating oxidative stress and inflammatory responses in neuronal cells. Further research is required to elucidate the specific neuroprotective mechanisms of this compound.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal evaluated the anticancer effects of a related quinazoline derivative in vitro and in vivo. Results showed significant tumor reduction and increased survival rates in treated animals compared to controls.
- Microbial Inhibition : An investigation into the antimicrobial activity of quinazoline derivatives found that some exhibited strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Neuroprotection : A recent study highlighted the neuroprotective potential of similar compounds in models of neurodegeneration, suggesting reduced neuronal death and improved cognitive function.
Data Table of Biological Activities
Q & A
How can researchers optimize the synthesis of 6-(3,4-Dimethoxyphenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione to improve yield and purity?
Level: Basic
Methodological Answer:
Synthetic optimization requires a combination of statistical Design of Experiments (DOE) and advanced separation technologies. DOE (e.g., factorial or response surface designs) identifies critical parameters (e.g., temperature, reagent ratios) affecting yield and purity . Membrane separation or chromatography can isolate intermediates, reducing impurities . For example, fractional crystallization under controlled pH and solvent polarity improves purity. Parallel microreactor systems enable rapid screening of reaction conditions .
What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?
Level: Basic
Methodological Answer:
High-resolution techniques are essential:
- NMR Spectroscopy : Use -, -, and 2D NMR (COSY, HSQC) to resolve methoxy, trifluoromethyl, and imino groups. Deuterated DMSO or CDCl enhances solubility for sharp peaks .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI-HRMS) confirms molecular mass and fragmentation patterns.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry, particularly for the diazaquinazoline core .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity and identifies byproducts .
How can computational modeling predict the reactivity and stability of this compound under varying conditions?
Level: Advanced
Methodological Answer:
Quantum chemical calculations (e.g., DFT) simulate electronic properties, reaction pathways, and transition states. Tools like Gaussian or ORCA model the trifluoromethyl group’s electron-withdrawing effects and methoxy substituents’ steric interactions . Molecular dynamics (MD) simulations in solvents (e.g., DMF, water) predict solubility and degradation kinetics. AI-driven platforms (e.g., COMSOL Multiphysics) integrate experimental data to refine simulations, enabling real-time adjustments .
What strategies address contradictions in pharmacological data, such as inconsistent IC50_{50}50 values across studies?
Level: Advanced
Methodological Answer:
Contradictions arise from variability in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:
- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293, HepG2) under standardized protocols .
- Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., solvent choice, pH) .
- Kinetic Studies : Compare time-dependent inhibition (e.g., pre-incubation vs. co-treatment) to clarify mechanism .
How can researchers design experiments to study degradation pathways under environmental or physiological conditions?
Level: Advanced
Methodological Answer:
Employ hyphenated techniques (e.g., LC-MS/MS, GC-MS) to track degradation products. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) simulate long-term storage . For physiological conditions, use simulated gastric fluid (SGF) or human liver microsomes to identify hydrolytic or oxidative metabolites. Isotope labeling (-tagged positions) quantifies degradation rates .
What are the key challenges in scaling up the synthesis from lab to pilot scale?
Level: Basic
Methodological Answer:
Scale-up challenges include heat transfer inefficiencies and mixing limitations. Use:
- Reactor Design : Continuous-flow reactors improve heat dissipation and reduce side reactions .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression dynamically .
- Quality by Design (QbD) : Define a design space for critical parameters (e.g., agitation speed, reagent addition rate) to ensure consistency .
How can molecular docking and SPR assays assess interactions between this compound and biological targets (e.g., kinases)?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites. Focus on the diazaquinazoline core’s hydrogen-bonding with ATP-binding pockets .
- Surface Plasmon Resonance (SPR) : Immobilize the target kinase on a sensor chip. Titrate the compound to calculate kinetic parameters (, ) . Validate results with isothermal titration calorimetry (ITC) for thermodynamic profiling.
How can researchers ensure data integrity and reproducibility in experimental studies?
Level: Basic
Methodological Answer:
- Data Management : Use blockchain-secured ELNs (Electronic Lab Notebooks) for tamper-proof recording .
- Reproducibility Protocols : Predefine statistical thresholds (e.g., p < 0.01, n ≥ 3 replicates) and share raw data via repositories like Zenodo .
- Blinded Analysis : Separate sample preparation and data interpretation teams to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
